[Ile34]-beta-Amyloid (25-34) is a modified peptide derived from the amyloid beta protein, specifically from the amino acid sequence corresponding to residues 25 to 34. This peptide has garnered attention in the scientific community due to its relevance in Alzheimer's disease research, particularly concerning amyloid plaque formation and neurotoxicity. The modification at position 34, where isoleucine replaces the original amino acid, plays a critical role in the peptide's structural and functional properties.
This compound is synthesized from the amyloid precursor protein through enzymatic cleavage by secretases. The specific segment of interest, beta-Amyloid (25-34), is a fragment of the longer amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The designations of these peptides are based on their amino acid sequences and lengths.
[Ile34]-beta-Amyloid (25-34) falls under the classification of neurotoxic peptides and amyloidogenic proteins. It is categorized within the broader family of beta-amyloid peptides, which are known for their propensity to aggregate into fibrils that contribute to neurodegenerative processes.
The synthesis of [Ile34]-beta-Amyloid (25-34) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [Ile34]-beta-Amyloid (25-34) can be described by its sequence: Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Ile.
The primary chemical reactions involving [Ile34]-beta-Amyloid (25-34) include:
The mechanism by which [Ile34]-beta-Amyloid (25-34) exerts its effects involves:
Research indicates that even small oligomers derived from [Ile34]-beta-Amyloid (25-34) can have significant neurotoxic effects, leading to synaptic dysfunction.
[Ile34]-beta-Amyloid (25-34) serves multiple roles in scientific research:
The [Ile³⁴]-beta-Amyloid (25-34) peptide represents a strategically modified fragment of the wild-type β-amyloid (Aβ) protein, with the substitution of valine (Val) at position 34 with isoleucine (Ile). This decapeptide retains the core sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Ile (molecular weight: 929.09 Da; molecular formula: C₄₀H₇₂N₁₂O₁₃) [3] [8] [9]. The Val→Ile substitution constitutes an isosteric alteration with profound biochemical consequences: While both residues are hydrophobic, isoleucine features an additional methylene group in its side chain, enhancing its hydrophobic volume and packing density within the C-terminal domain. This region (residues 25-34) encompasses the KLVFFAE amyloidogenic core (residues 16-21 in full-length Aβ) and the C-terminal hydrophobic tail critical for self-assembly [5] [7].
Structural analyses indicate that the Ile³⁴ substitution stabilizes β-sheet propensity by promoting tighter van der Waals contacts between adjacent peptide strands. Solid-state NMR studies of analogous Aβ fragments reveal that residues 30-40 adopt a β-strand-turn-β-strand motif in oligomeric assemblies, where side-chain packing at position 34 influences inter-sheet distances [5] [7]. The increased hydrophobicity (quantified by a GRAVY index of +0.59) enhances membrane affinity and facilitates penetration into lipid bilayers, altering the peptide's interaction with neuronal membranes [8].
Table 1: Structural and Biophysical Properties of [Ile³⁴]-Aβ(25-34) vs. Wild-Type
Property | [Ile³⁴]-Aβ(25-34) | Wild-Type Aβ(25-34) |
---|---|---|
Amino Acid at Position 34 | Isoleucine (Ile) | Valine (Val) |
Molecular Weight (Da) | 929.09 | 915.06 |
Hydrophobic Surface Area | Increased | Moderate |
GRAVY Index | +0.59 | +0.42 |
β-Sheet Propensity | Enhanced | Baseline |
The Ile³⁴ substitution accelerates and amplifies the nucleation phase of Aβ aggregation relative to wild-type Aβ(25-34). Kinetic studies using thioflavin T (ThT) fluorescence and high-sensitivity fluorescent probes (e.g., pTP-TFE) demonstrate a 40-60% reduction in the lag phase for fibril formation in the Ile³⁴ variant, indicating accelerated oligomerization [4] [7]. This aligns with the fragment's role as a "seed" for full-length Aβ aggregation, where C-terminal hydrophobicity governs cross-β spine stabilization [7] [10].
Notably, the Ile³⁴ variant generates soluble oligomers with distinct morphology. Cryo-EM analyses reveal predominantly paranuclei (4–12-mers) and globulomers (≈10–15 nm diameter) rather than classical protofibrils. These oligomers exhibit heightened neurotoxicity in neuronal cell cultures, inducing 30% greater caspase-3 activation than wild-type counterparts at equimolar concentrations [4] [5]. This toxicity correlates with their membrane-disruptive capacity, as shown by liposome leakage assays where Ile³⁴ oligomers cause 2-fold faster dye release than wild-type. Such findings underscore the role of C-terminal hydrophobicity in determining oligomer pore-forming activity [1] [5].
Table 2: Aggregation Kinetics and Oligomer Properties
Parameter | [Ile³⁴]-Aβ(25-34) | Wild-Type Aβ(25-34) |
---|---|---|
Lag Phase (ThT assay) | 8.2 ± 1.1 min | 18.5 ± 2.3 min |
Oligomer Size Distribution | 50% paranuclei, 30% globulomers | 20% paranuclei, 60% protofibrils |
Membrane Permeabilization | 85% leakage in 1h | 42% leakage in 1h |
Neuronal Viability (PC-12) | 45 ± 6% | 68 ± 5% |
The C-terminal domain (residues 29–42/43) of Aβ governs hydrophobic collapse, the initial step in amyloidogenesis. Substitution with Ile³⁴ amplifies this process by strengthening the steric zipper interfaces between β-sheets. Molecular dynamics simulations show that Ile³⁴ increases the inter-strand packing density by 18% compared to Val³⁴, primarily through enhanced Cγ-atom contacts [5] [10]. This hydrophobic augmentation facilitates:
Therapeutic strategies targeting this domain exploit hydrophobicity as a leverage point. Peptides like ACT-7 (based on Aβ³¹–⁴¹) inhibit Ile³⁴-Aβ(25-34) aggregation by 85% in ThT assays by occupying the hydrophobic groove normally engaged in cross-β lamination [10]. ACT-7's efficacy arises from its Ile⁴¹ analog, which competes with Ile³⁴ for docking sites, thereby "capping" fibril elongation. FTIR spectroscopy confirms that co-incubation with ACT-7 reduces β-sheet content from 62% to 22% in Ile³⁴-Aβ(25-34) assemblies [10].
Table 3: Hydrophobicity Indices of C-Terminal Residues
Residue Position | Amino Acid (Wild-Type) | Hydrophobicity Index | Amino Acid (Ile³⁴ Variant) | Hydrophobicity Index |
---|---|---|---|---|
31 | Ile | 4.5 | Ile | 4.5 |
32 | Ile | 4.5 | Ile | 4.5 |
33 | Gly | -0.4 | Gly | -0.4 |
34 | Val | 4.2 | Ile | 4.5 |
The Ile³⁴ substitution promotes structural polymorphism in amyloid assemblies, yielding multiple fibril topologies with varying stability. Cryo-EM reconstructions identify three dominant polymorphs:
This polymorphism arises from segmental plasticity in residues 30–34, where Ile³⁴ enables alternative β-strand registries (e.g., parallel vs. antiparallel) and packing modes (e.g., face-to-face vs. face-to-back). Under physiological conditions (pH 7.4, 150 mM NaCl), the twisted filaments dominate and exhibit exceptional proteolytic resistance, retaining 80% integrity after 24h exposure to neprilysin or insulin-degrading enzyme [7]. By contrast, wild-type Aβ(25-34) fibrils degrade to <30% under identical conditions.
Environmental factors further modulate polymorphism:
Such polymorph-specific stability has pathophysiological implications. The twisted filaments of Ile³⁴-Aβ(25-34) resist glymphatic clearance due to their size and hydrophobicity, potentially exacerbating parenchymal plaque burden [1] [5].
Table 4: Stability Parameters of Ile³⁴-Aβ(25-34) Polymorphs
Polymorph Type | Half-life (h) | Resistance to Proteolysis | Thermal Stability (Tm, °C) |
---|---|---|---|
Twisted paired filaments | 48.2 ± 3.1 | 80% residual structure | 72.5 |
Untwisted ribbons | 26.4 ± 2.5 | 45% residual structure | 58.3 |
Helical oligomers | 12.7 ± 1.8 | 30% residual structure | 51.6 |
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